molecular formula C8H7N3O3 B15186309 Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- CAS No. 81110-79-4

Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)-

Cat. No.: B15186309
CAS No.: 81110-79-4
M. Wt: 193.16 g/mol
InChI Key: ZBOYCVVPACPLDZ-UHFFFAOYSA-N
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Description

Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- is a compound that belongs to the class of benzoxazoles. Benzoxazoles are bicyclic planar molecules that have significant importance in synthetic organic chemistry, medicinal chemistry, and industrial applications. This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)-, typically involves the use of 2-aminophenol as a precursor. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts. These methods are designed to be efficient and environmentally friendly, allowing for large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst. These reactions are typically carried out at moderate temperatures (e.g., 50°C) to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of other benzoxazole derivatives.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for biological research.

    Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it can induce apoptosis (programmed cell death) by targeting specific signaling pathways. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- include:

  • Urea, (5-chloro-2,3-dihydro-2-oxo-6-benzoxazolyl)-
  • Urea, (5-chloro-2,3-dihydro-3-methyl-2-oxo-6-benzoxazolyl)-

Uniqueness

What sets Urea, (2,3-dihydro-2-oxo-6-benzoxazolyl)- apart from its similar compounds is its specific substitution pattern on the benzoxazole ring, which can lead to unique biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

81110-79-4

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(2-oxo-3H-1,3-benzoxazol-6-yl)urea

InChI

InChI=1S/C8H7N3O3/c9-7(12)10-4-1-2-5-6(3-4)14-8(13)11-5/h1-3H,(H,11,13)(H3,9,10,12)

InChI Key

ZBOYCVVPACPLDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)N)OC(=O)N2

Origin of Product

United States

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